2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is a chemically modified nucleoside analog. It is a derivative of guanosine, where specific nitrogen atoms are isotopically labeled with nitrogen-15. This compound is often used in biochemical and molecular biology research due to its unique properties and applications in studying nucleic acids.
Mechanism of Action
Target of Action
2-Deoxyguanosine-15N5, also known as 2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one, is a stable isotope-labeled form of 2’-Deoxyguanosine
Mode of Action
It’s known that deoxyguanosine and its derivatives are incorporated into the dna molecule during replication . The presence of the 15N label allows for the tracking of the compound’s incorporation into DNA, providing a tool for studying DNA synthesis and repair mechanisms.
Biochemical Pathways
The biochemical pathways affected by 2-Deoxyguanosine-15N5 are likely those involved in DNA synthesis and repair. Deoxyguanosine is a component of DNA, and its derivatives can be incorporated into DNA during replication . The downstream effects of this incorporation can include changes in DNA structure and function, potentially influencing gene expression.
Pharmacokinetics
It’s known that stable isotopes like 15n have been incorporated into drug molecules as tracers for quantitation during the drug development process .
Biochemical Analysis
Biochemical Properties
2-Deoxyguanosine-15N5 interacts with various enzymes, proteins, and other biomolecules in the cell. It is involved in the metabolism of purine deoxyribonucleosides . The nature of these interactions is complex and multifaceted, involving both binding interactions and enzymatic transformations.
Cellular Effects
The effects of 2-Deoxyguanosine-15N5 on various types of cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, oxidative damage to 2′-deoxyguanosine produces 8-hydroxy-2′-deoxyguanosine (8-OHdG), which can cause G:C—T:A mispairing mutations, associated with the development and progression of tumors, cell ageing and some degenerative diseases .
Metabolic Pathways
2-Deoxyguanosine-15N5 is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels. For instance, Deoxyguanosine kinase is a nuclear-encoded mitochondrial enzyme essential for the maintenance of mitochondrial DNA. It is predicted to have significant effects in the metabolism of purine deoxyribonucleosides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available guanosine.
Isotopic Labeling: The nitrogen atoms in the guanosine molecule are isotopically labeled with nitrogen-15. This is achieved through a series of chemical reactions that replace the natural nitrogen atoms with nitrogen-15.
Purification: The labeled compound is then purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and advanced purification systems. The process is optimized for efficiency, cost-effectiveness, and safety, ensuring that the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitrogen atoms can participate in substitution reactions, where other functional groups replace the nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one has numerous applications in scientific research:
Chemistry: Used as a model compound to study nucleoside chemistry and reaction mechanisms.
Biology: Employed in the study of nucleic acid structure and function, particularly in understanding DNA and RNA interactions.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of diagnostic tools and as a tracer in metabolic studies.
Comparison with Similar Compounds
Similar Compounds
Guanosine: The parent compound, without isotopic labeling.
Adenosine: Another nucleoside analog with similar applications.
Cytidine: A nucleoside analog used in similar biochemical studies.
Uniqueness
2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is unique due to its isotopic labeling, which provides distinct advantages in research applications. The nitrogen-15 labels enable precise tracking and analysis of nucleic acid interactions, making it a valuable tool in molecular biology and biochemistry.
This compound’s unique properties and applications make it an essential tool in various scientific fields, contributing to advancements in our understanding of nucleic acids and their roles in biological systems.
Properties
CAS No. |
686353-29-7 |
---|---|
Molecular Formula |
C10H13N5O4 |
Molecular Weight |
272.21 g/mol |
IUPAC Name |
2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,6+/m0/s1/i11+1,12+1,13+1,14+1,15+1 |
InChI Key |
YKBGVTZYEHREMT-XOTKZIGKSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1[15N]2C=[15N]C3=C2[15N]=C([15NH]C3=O)[15NH2])CO)O |
SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
961-07-9 (unlabelled) |
Synonyms |
2’-Deoxyguanosine-15N5; 9-(2-Deoxy-β-D-erythro-pentofuranosyl)guanine-15N5; Deoxyguanosine-15N5; Guanine Deoxyriboside-15N5; NSC 22837-15N5 |
tag |
Guanine Impurities |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.